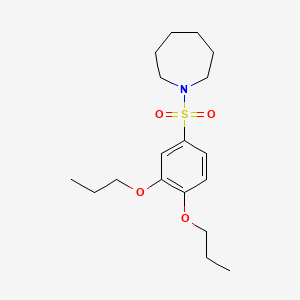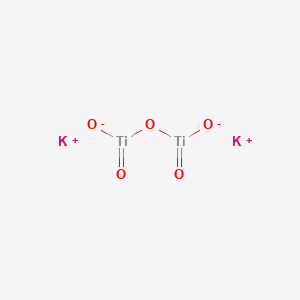
tetranitrosylruthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranitrosylruthenate is a complex compound containing ruthenium and nitrosyl groups. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a ruthenium center coordinated with four nitrosyl (NO) ligands, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetranitrosylruthenate can be synthesized through various methods, including the reaction of ruthenium chloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetranitrosylruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
Applications De Recherche Scientifique
Tetranitrosylruthenate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as oxidation and reduction reactions.
Biology: The compound’s ability to release nitric oxide makes it useful in studying nitric oxide signaling pathways and their biological effects.
Medicine: this compound has potential therapeutic applications due to its nitric oxide-releasing properties, which can be utilized in treatments for cardiovascular diseases and cancer.
Industry: The compound is employed in industrial processes that require selective oxidation or reduction reactions.
Mécanisme D'action
The mechanism of action of tetranitrosylruthenate involves the release of nitric oxide (NO) from the complex. This release can be triggered by various stimuli, such as light or chemical reductants. The released nitric oxide then interacts with molecular targets, such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.
Comparaison Avec Des Composés Similaires
Tetranitrosylruthenate can be compared with other ruthenium-nitrosyl complexes, such as:
Dinitrosylruthenium complexes: These contain two nitrosyl ligands and exhibit different reactivity and stability compared to this compound.
Trinitrosylruthenium complexes: These have three nitrosyl ligands and may have distinct chemical properties and applications.
Perruthenate complexes: These contain ruthenium in a higher oxidation state and are commonly used in oxidation reactions.
The uniqueness of this compound lies in its ability to release multiple nitric oxide molecules, making it particularly useful in applications requiring controlled NO release.
Propriétés
Numéro CAS |
13859-66-0 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





